molecular formula C13H20FN3 B1519051 [4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]methanamine CAS No. 1039892-84-6

[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]methanamine

Cat. No. B1519051
M. Wt: 237.32 g/mol
InChI Key: ONYJFOAYHDGOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]methanamine” is a chemical compound with the CAS Number: 1039892-84-6. It is also known as “4-(4-ethylpiperazin-1-yl)-3-fluorobenzonitrile” with the CAS Number: 1157055-60-1 .

Scientific Research Applications

Sigma Ligands and Binding Sites

Sigma Ligands with Subnanomolar Affinity : Compounds with high affinity for sigma 1 and sigma 2 binding sites were synthesized, showing selective sigma 2 ligands with subnanomolar affinity. These compounds, like Lu 29-253 and Lu 28-179, exhibited anxiolytic activity and good central nervous system penetration, suggesting potential applications in psychiatric or neurological disorders (Perregaard et al., 1995).

Dopamine Transporter Affinity

Piperidine Analogues and Dopamine Transporter Affinity : A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines demonstrated subnanomolar affinity and good selectivity for the dopamine transporter (DAT), hinting at potential therapeutic applications for disorders related to dopamine dysregulation (Prisinzano et al., 2002).

Serotonin Receptor Agonists

Novel Serotonin 5-HT1A Receptor-Biased Agonists : A new series of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were identified as serotonin 5-HT1A receptor-biased agonists. These compounds showed high receptor affinity, selectivity, and robust antidepressant-like activity, providing a basis for potential antidepressant drug development (Sniecikowska et al., 2019).

Novel Radioligands

Quantitative Imaging of 5-HT(1A) Receptors : [(18)F]p-MPPF, a radiotracer, showed potential for quantitative imaging of 5-HT(1A) receptors in the human brain. Its use in PET studies provides insights into receptor distribution, offering a tool for studying psychiatric and neurological conditions (Passchier et al., 2000).

properties

IUPAC Name

[4-(4-ethylpiperazin-1-yl)-3-fluorophenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3/c1-2-16-5-7-17(8-6-16)13-4-3-11(10-15)9-12(13)14/h3-4,9H,2,5-8,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYJFOAYHDGOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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